3-Methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole and 3-[(3-phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one were synthesized by the reaction of cinnamaldehyde and thiosemicarbazide to give substituted thiosemicarbazone, followed by cyclization with phenacyl bromide or ethyl chloroacetate, respectively, in the presence of sodium acetate .Molecular Structure Analysis
The molecular formula of “3-Methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one” is C10H10N2OS. The molecular weight is 206.27 g/mol.Chemical Reactions Analysis
The reaction of cinnamaldehyde with thiosemicarbazide in ethanol under reflux gave cinnamaldehyde thiosemicarbazone. Treatment of this with phenacyl bromide and ethyl chloroacetate in the presence of sodium acetate in ethanol under reflux yielded 5-phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole and 3-[(3-phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one, respectively .Scientific Research Applications
- 3-Methyl-1-phenyl-2-pyrazolin-5-one serves as a reagent for detecting reducing carbohydrates using ESI/MALDI-MS (Electrospray Ionization/Mass Spectrometry and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) techniques . It forms adducts with carbohydrates, aiding their identification and quantification.
Carbohydrate Detection
Mechanism of Action
While the exact mechanism of action for “3-Methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one” is not specified, similar compounds like Edaravone work to scavenge reactive oxygen species, which have been implicated in neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia .
properties
IUPAC Name |
3-methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-11-9(13)7-12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMDYTHSTVSEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=S)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358364 | |
Record name | SBB023513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one | |
CAS RN |
80944-82-7 | |
Record name | SBB023513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.